molecular formula C22H18N2O4 B11677058 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide

Cat. No.: B11677058
M. Wt: 374.4 g/mol
InChI Key: PALHJXZCKYUWFS-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structural features, including a dioxo-hexahydro-methanoisoindole core and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the dioxo-hexahydro-methanoisoindole core through cyclization reactions.
  • Introduction of the benzamide moiety via amide bond formation.
  • Functionalization of the hydroxyphenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions may target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structural features could be optimized to enhance its therapeutic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxyphenyl)benzamide
  • 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-hydroxyphenyl)benzamide

Uniqueness

The uniqueness of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the hydroxyphenyl group, in particular, could influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C22H18N2O4/c25-17-4-2-1-3-16(17)23-20(26)12-7-9-15(10-8-12)24-21(27)18-13-5-6-14(11-13)19(18)22(24)28/h1-10,13-14,18-19,25H,11H2,(H,23,26)

InChI Key

PALHJXZCKYUWFS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5O

Origin of Product

United States

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